3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide
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Overview
Description
3-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its benzylsulfanyl and acetamido functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylsulfanyl Acetate: This step involves the reaction of benzyl mercaptan with acetic anhydride to form benzylsulfanyl acetate.
Acetamidation: The benzylsulfanyl acetate is then reacted with an appropriate amine, such as 2-methylpropylamine, under controlled conditions to form the acetamido derivative.
Coupling Reaction: The final step involves the coupling of the acetamido derivative with a benzoyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production of 3-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated reaction systems.
Chemical Reactions Analysis
Types of Reactions
3-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, to form amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamido group may also participate in hydrogen bonding interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(Benzylsulfanyl)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- **N-(3-Acetamidophenyl)-2-(benzylsulfanyl)benzamide
- **3-{[2-(benzylsulfanyl)acetamido]methyl}pentanoic acid
Uniqueness
3-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, provides unique opportunities for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C20H24N2O2S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[(2-benzylsulfanylacetyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C20H24N2O2S/c1-15(2)12-21-20(24)17-9-6-10-18(11-17)22-19(23)14-25-13-16-7-4-3-5-8-16/h3-11,15H,12-14H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
DCUBPRDHQBUXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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